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Compound of Interest

Compound Name:
N-(4-cyanophenyl)-4-

methoxybenzamide

Cat. No.: B234523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

derivatives based on the N-(4-cyanophenyl)-4-methoxybenzamide scaffold. While direct and

comprehensive SAR studies on this specific parent compound are limited in publicly available

literature, this document synthesizes data from closely related N-phenylbenzamide and

benzamide analogs to elucidate key structural determinants for biological activity, primarily

focusing on antiproliferative and enzyme inhibitory effects.

Core Structure
The foundational molecule for this guide is N-(4-cyanophenyl)-4-methoxybenzamide. Its

structure is characterized by a 4-cyanophenyl group linked via an amide bond to a 4-

methoxybenzoyl group. Modifications to both of these aromatic rings, as well as the amide

linker, have been explored in various studies to optimize biological activity against different

targets.

Comparative Analysis of Derivative Activity
The following tables summarize the biological activities of various derivatives related to the

core structure. The data is compiled from multiple studies and categorized based on the
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modification site.

Table 1: Modifications on the Benzoyl Moiety
This table focuses on derivatives where the 4-methoxybenzoyl part of the core structure is

altered. These modifications can significantly impact the binding affinity and selectivity of the

compounds for their biological targets.

Compound ID
Modification
from Core
Structure

Target
Activity
(IC₅₀/EC₅₀)

Reference

Core

N-(4-

cyanophenyl)-4-

methoxybenzami

de

- - -

Derivative A

Replacement of

4-methoxy with

4-H

VEGFR-2 > 100 µM [1]

Derivative B

Replacement of

4-methoxy with

4-chloro

VEGFR-2

5.89 µM

(HCT116), 6.74

µM (HePG2)

[1]

Derivative C

Replacement of

4-methoxy with

4-methyl

VEGFR-2

6.09 µM

(HCT116), 2.39

µM (HePG2)

[1]

Derivative D

Replacement of

4-methoxy with

3,4-dichloro

Schistosoma

mansoni
0.08 µM [2]

Derivative E

Replacement of

4-methoxy with

4-trifluoromethyl

Schistosoma

mansoni
0.22 µM [2]

Key Insights: The data suggests that the nature and position of substituents on the benzoyl ring

are critical for activity. For instance, in the context of VEGFR-2 inhibition, replacing the 4-
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methoxy group with a hydrogen (Derivative A) leads to a loss of activity, while chloro (Derivative

B) and methyl (Derivative C) groups at the same position confer potent anticancer effects.[1] In

a different biological context, strong electron-withdrawing groups like dichloro (Derivative D)

and trifluoromethyl (Derivative E) on the benzoyl ring enhance antischistosomal activity.[2]

Table 2: Modifications on the N-Phenyl Moiety
This table examines derivatives where the 4-cyanophenyl group is modified. The electronic and

steric properties of this ring are often crucial for target recognition and binding.

Compound ID
Modification
from Core
Structure

Target Activity (IC₅₀) Reference

Core

N-(4-

cyanophenyl)-4-

methoxybenzami

de

- - -

Derivative F

Replacement of

4-cyano with 4-

bromo

Enterovirus 71 5.7 - 12 µM [3]

Derivative G

Replacement of

4-cyano with 4-

chloro

Wild-type HBV 1.99 µM [4][5][6]

Derivative H

Replacement of

4-cyano with 4-

chloro

Drug-resistant

HBV
3.30 µM [4][5][6]

Derivative I
Replacement of

4-cyano with H

Schistosoma

mansoni
> 10 µM [2]

Key Insights: Modifications on the N-phenyl ring significantly influence antiviral activity.

Replacing the cyano group with halogens like bromo (Derivative F) or chloro (Derivatives G and

H) results in potent antiviral compounds against Enterovirus 71 and Hepatitis B virus,

respectively.[3][4][5][6] The absence of a substituent at the 4-position (Derivative I) leads to a
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significant drop in antischistosomal activity, highlighting the importance of a substituent at this

position for this specific biological effect.[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are general protocols for key assays used to evaluate the biological activity of N-(4-
cyanophenyl)-4-methoxybenzamide derivatives.

MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

[2][7][8]

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate

for 2-4 hours at 37°C.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth

by 50%.

Kinase Inhibition Assay
Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity

of a specific kinase enzyme.[9][10][11]
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Reaction Setup: In a microplate, combine the kinase enzyme, a specific substrate (peptide or

protein), and the test compound at various concentrations in a suitable reaction buffer.

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined

period.

Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated

substrate. This can be done using various methods, such as:

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation

of the radiolabel into the substrate.

Fluorescence-based assays: Using phospho-specific antibodies labeled with a fluorescent

probe.

Luminescence-based assays: Measuring the amount of ATP remaining in the reaction

using an enzyme like luciferase (e.g., Kinase-Glo® assay).[11]

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration

to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

potentially modulated by N-(4-cyanophenyl)-4-methoxybenzamide derivatives and a general

workflow for their biological evaluation.
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Caption: General workflow for the synthesis and biological evaluation of N-(4-cyanophenyl)-4-
methoxybenzamide derivatives.
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Caption: Simplified diagram of the canonical Wnt signaling pathway, a potential target for

anticancer agents.
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Caption: The MAPK/ERK signaling cascade, a key pathway in cell proliferation and a common

target for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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